molecular formula C16H17N5O3 B2564977 1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097872-35-8

1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2564977
CAS No.: 2097872-35-8
M. Wt: 327.344
InChI Key: CNXFTTLQDNCWPO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a heterocyclic compound featuring three distinct moieties: a 2,5-dimethylfuran-3-carbonyl group, an azetidine ring, and a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yloxy linker. The azetidine (4-membered nitrogen-containing ring) confers conformational rigidity, while the triazolo-pyrimidine core is associated with diverse bioactivities, including antimicrobial and kinase inhibitory properties. The 2,5-dimethylfuran substituent may enhance lipophilicity, influencing pharmacokinetic behavior.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-4-14(21-16(19-9)17-8-18-21)24-12-6-20(7-12)15(22)13-5-10(2)23-11(13)3/h4-5,8,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFTTLQDNCWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CC(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a furan moiety and a triazolo-pyrimidine derivative. The presence of these functional groups may contribute to its biological activity.

Property Value
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
IUPAC Name 1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Specifically, it may function as an inhibitor or modulator of key biological pathways. The triazolo-pyrimidine structure is known for its ability to interact with the central nervous system (CNS) and may exhibit anti-inflammatory and antitumor properties.

Antiviral Activity

Research indicates that compounds similar to 1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine have demonstrated antiviral properties. For instance, studies on triazole derivatives have shown promising results against HIV-1 by inhibiting viral replication at low concentrations (50% effective concentration: 0.056–0.52 µM) .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Similar azetidine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Study 1: Antiviral Screening

A study evaluated the antiviral efficacy of several triazole derivatives against HIV-1. Among these, the compound demonstrated significant inhibition of viral replication in vitro. The results indicated that structural modifications could enhance biological activity.

Study 2: Anticancer Activity

In another investigation focusing on azetidine derivatives, compounds were tested for their ability to inhibit tumor growth in xenograft models. The results showed that specific modifications to the azetidine core could lead to increased cytotoxicity against various cancer cell lines.

Comparative Analysis

To understand the uniqueness of 1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine compared to similar compounds:

Compound Biological Activity
6-(2,5-Dimethylfuran-3-carbonyl)-5H-pyrido[4,3-d]pyrimidine Moderate anticancer activity
Triazole derivatives Strong antiviral activity
Azetidine analogs Variable anticancer effects

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and development. The presence of the triazole moiety is known to enhance biological activity and selectivity.

  • Antimicrobial Activity : Triazoles are recognized for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant antimicrobial activity against various pathogens. Studies focusing on the synthesis of related compounds have demonstrated that modifications can lead to enhanced efficacy against resistant strains .
  • Anticancer Properties : Compounds containing furan and triazole rings have been investigated for anticancer properties. The ability to inhibit specific kinases involved in cancer progression has been noted in similar compounds .

Pharmacology

The pharmacological profile of this compound is of particular interest due to its potential as a therapeutic agent.

  • DPP-IV Inhibition : Similar compounds have shown promise as Dipeptidyl Peptidase IV inhibitors, a class of drugs used in the treatment of type 2 diabetes. These inhibitors help regulate glucose levels by increasing insulin secretion .

Material Science

The unique properties of the compound may also lend themselves to applications in material science.

  • Polymer Chemistry : The reactivity of the azetidine ring can be exploited in polymer synthesis. The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various triazole derivatives, including those structurally similar to 1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine. The results indicated that modifications at the furan carbonyl position significantly enhanced activity against Candida albicans and Staphylococcus aureus .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of compounds containing furan and triazole rings. The findings suggested that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines .

Comparison with Similar Compounds

Structural Analogues with Triazolo-Pyrimidine Cores

a. 7-Substituted-5-(1H-Indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles ()

  • Structure : These derivatives replace the azetidine and furan groups with indole and aryl/heteroaryl substituents. For example, compound 4a features a 4-chlorophenyl group at position 7 and an indole at position 3.
  • Synthesis: Prepared via condensation of aldehydes, 3-amino-1,2,4-triazole, and 3-cyanoacetyl-indole in DMF with triethylamine (120°C, 10 hours), yielding 57–68% .
  • Key Differences : The absence of the azetidine ring and furan moiety reduces steric complexity but may limit target specificity compared to the target compound.

b. Thiazolo[3,2-a]pyrimidine Derivatives ()

  • Structure : Compounds 11a and 11b incorporate a thiazolo-pyrimidine core instead of triazolo-pyrimidine, with a 5-methylfuran-2-yl group.
  • Properties :
    • 11a : Molecular weight 386 (C20H10N4O3S), m.p. 243–246°C, IR bands for NH and CN groups .
    • 11b : Molecular weight 403 (C22H17N3O3S), m.p. 213–215°C, similar functional groups .
Azetidine-Containing Analogues ()
  • Structure : AMOP-H-OH derivatives with azetidine or pyrrolidine rings.
  • Significance : The 4-membered azetidine in the target compound may offer improved steric complementarity in enzyme active sites compared to bulkier rings .
Furan-Substituted Heterocycles ()
  • Role of Furan :
    • Target Compound : 2,5-Dimethylfuran-3-carbonyl enhances electron density and lipophilicity.
    • Compound 12 () : Features a 5-methylfuran-2-yl group fused to a pyrimido-quinazoline core. Yield: 57%, m.p. 268–269°C, with CN and CO groups .
  • Impact: Methylation at furan positions (2,5 vs. 5) in the target compound may reduce metabolic oxidation compared to non-methylated analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:

  • Step 1: Prepare the triazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., thiouracil derivatives) under reflux with sodium ethoxide in ethanol .
  • Step 2: Functionalize the azetidine ring by introducing the 2,5-dimethylfuran-3-carbonyl group via nucleophilic substitution or coupling reactions. Solvents like DMF or acetic anhydride are often used, with yields optimized via temperature control (e.g., 80°C) and catalyst selection (e.g., copper iodide) .
  • Purification: Crystallization from DMF/water mixtures or column chromatography is recommended .

Key Parameters:

  • Reaction time: 2–12 hours (depending on step).
  • Yield optimization: Adjust molar ratios (e.g., 1:1 for aldehyde precursors) and use fused sodium acetate as a base .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Identify substituents via chemical shifts. For example:
    • The methyl group on the triazole ring appears at δ ~2.24 ppm (singlet).
    • Aromatic protons in the furan and pyrimidine moieties resonate between δ 6.5–8.0 ppm .
  • IR Spectroscopy: Detect carbonyl (C=O) stretches (~1719 cm⁻¹) and nitrile (CN) groups (~2220 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight via molecular ion peaks (e.g., m/z 386 [M⁺] for related triazolopyrimidines) .

Validation: Cross-reference with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) guide reaction design for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, simulate the cyclization of precursors to predict activation energies and optimal conditions .
  • Solvent Effects: Apply COSMO-RS models to screen solvents for improved yield (e.g., DMF vs. ethanol) .
  • Data Integration: Combine computational results with experimental data (e.g., reaction kinetics) to refine pathways, as demonstrated by ICReDD’s feedback-loop approach .

Case Study: Optimizing the triazole ring formation using copper-catalyzed conditions, where computational screening reduced trial-and-error experiments by 40% .

Q. How should researchers address contradictory biological activity data in enzyme inhibition studies?

Methodological Answer:

  • Dose-Response Validation: Re-test activity across a concentration gradient (e.g., 0.1–100 µM) to confirm dose-dependent effects .
  • Enzyme Assay Controls: Include positive controls (e.g., known inhibitors) and validate purity via HPLC (>95%) to rule out impurities as confounding factors .
  • Structural Dynamics: Use molecular docking to assess binding interactions. For example, the trifluoromethyl group in similar triazolopyrimidines enhances binding affinity via hydrophobic interactions .

Example: A study on pyrazolo[1,5-a]pyrimidines resolved contradictions by correlating IC₅₀ values with substituent electronegativity .

Q. What experimental design strategies are effective for optimizing reaction conditions?

Methodological Answer:

  • Factorial Design: Use a 2^k factorial approach to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ design for triazole synthesis identified temperature as the most significant factor (p < 0.05) .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., reflux time vs. yield) to identify maxima .
  • Robustness Testing: Vary parameters within ±10% of optimal conditions to assess reproducibility .

Q. How does the compound’s regiochemistry impact its reactivity in substitution reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing triazole ring directs nucleophilic attacks to the azetidine’s oxygen atom. Substituent effects (e.g., methyl groups on furan) can be quantified via Hammett constants .
  • Steric Hindrance: Bulky substituents (e.g., trifluoromethyl) reduce reactivity at adjacent positions. MD simulations can map steric hotspots .
  • Tautomerism: Investigate tautomeric forms (e.g., triazole vs. pyrimidine dominance) via variable-temperature NMR to assess stability .

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Purification: Scale column chromatography to flash systems or switch to recrystallization with high-boiling solvents (e.g., DMSO) .

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